molecular formula C11H8N4 B8473632 7-Phenyl-1,2,4-triazolo[4,3-a]pyrimidine

7-Phenyl-1,2,4-triazolo[4,3-a]pyrimidine

Cat. No. B8473632
M. Wt: 196.21 g/mol
InChI Key: MMEKTKPAZMEMFE-UHFFFAOYSA-N
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Patent
US04209621

Procedure details

A mixture of 2.0 g. of 2-hydrazino-4-phenylpyrimidine and 25 ml. of triethyl orthoformate is refluxed for 6 hours. On cooling the desired compound is removed by filtration, m.p. 232°-234° C. [This compound is cited J. Chem. Soc. Japan, Ind. Chem. Sect. 58, 440 (1955) as having m.p. 192° C. No description or preparation procedures are given.]
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]([C:3]1[N:8]=[C:7]([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)[CH:6]=[CH:5][N:4]=1)[NH2:2].[CH:15](OCC)(OCC)OCC>>[C:9]1([C:7]2[CH:6]=[CH:5][N:4]3[CH:15]=[N:2][N:1]=[C:3]3[N:8]=2)[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(N)C1=NC=CC(=N1)C1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(OCC)(OCC)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A mixture of 2.0 g

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C1=NC=2N(C=C1)C=NN2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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